Glucocorticoid Potency Enhancement of 2α-Methylcortisol Over Endogenous Cortisol
2α-Methylcortisol was identified in a historical medicinal chemistry review as a more potent glucocorticoid than the endogenous hormone cortisol, establishing its superior in vitro efficacy for GR-mediated transcriptional activation. This contrasts with the 6α-methyl analog, which also displayed enhanced potency but with a markedly different side-effect profile .
| Evidence Dimension | Relative Glucocorticoid Potency |
|---|---|
| Target Compound Data | More potent than cortisol (exact fold-change not specified in the referenced review, but qualitatively described as 'more potent') |
| Comparator Or Baseline | Cortisol (Hydrocortisone), the endogenous glucocorticoid, set as the baseline with a relative potency of 1.0 |
| Quantified Difference | 2α-methylcortisol > 1.0 (Cortisol baseline); 6α-methylcortisol also > 1.0. The key functional differentiation is the concomitant mineralocorticoid activity. |
| Conditions | Historical in vitro and in vivo glucocorticoid assays conducted during the mid-1950s at The Upjohn Company, as reviewed by Hirschmann & Sturchio (2007). |
Why This Matters
For researchers studying the structural determinants of GR transactivation, 2α-methylcortisol offers a specific molecular probe where enhanced GR agonism is not accompanied by the diminished MR activity seen in clinically successful analogs, a crucial variable for dissecting receptor selectivity mechanisms.
